4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline
Description
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the condensation of aminothiazoles with aldehydes to form Schiff bases, followed by cyclization, can lead to a variety of heterocyclic compounds, including triazoles and thiazolines (Abdel-Mohsen, 2003). Such processes are crucial for introducing the desired functional groups into the core structure, leading to the synthesis of complex molecules like the one specified.
Molecular Structure Analysis
Molecular structure analysis of related compounds often employs techniques like IR, NMR, and mass spectral data to characterize the synthesized molecules. For example, derivatives of quinoline have been synthesized and characterized using these techniques, confirming the presence of desired functional groups and the overall molecular architecture (Saeed et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often investigated through their reactivity with various reagents. For example, the reactivity of amino derivatives of quinoline with different electrophiles has been explored to synthesize a wide range of heterocyclic compounds, showcasing the versatility of these molecules in chemical synthesis (Yadav et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be crucial for understanding their behavior in various solvents and conditions. The crystalline structure, in particular, provides insights into the molecular conformation and intermolecular interactions within the compound (Coyanis et al., 2003).
properties
IUPAC Name |
2-phenyl-4-[[5-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5S2/c1-2-17-35-28(25-18-27(21-11-5-3-6-12-21)32-26-16-10-9-15-24(25)26)33-34-30(35)37-20-23-19-36-29(31-23)22-13-7-4-8-14-22/h2-16,18-19H,1,17,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVAZGQLGIJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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